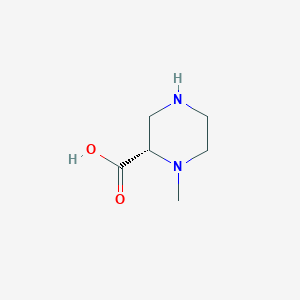

(S)-1-Methylpiperazine-2-carboxylicacid

CAS No.:

Cat. No.: VC17462543

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O2 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | (2S)-1-methylpiperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |

| Standard InChI Key | CCOAGJXNPXLMGI-YFKPBYRVSA-N |

| Isomeric SMILES | CN1CCNC[C@H]1C(=O)O |

| Canonical SMILES | CN1CCNCC1C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-1-methylpiperazine-2-carboxylic acid is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol. The compound’s stereochemistry at the 2-position (S-configuration) influences its interactions with biological targets, particularly in chiral environments. Key physicochemical properties include:

The dihydrochloride salt form enhances aqueous solubility and crystallinity, facilitating purification and handling in industrial processes .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-1-methylpiperazine-2-carboxylic acid typically involves enantioselective methods to ensure the desired stereochemistry. A common approach includes:

-

Piperazine Ring Formation: Cyclization of 1,2-diaminoethane derivatives under controlled conditions.

-

Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.

-

Carboxylation: Installation of the carboxylic acid group via carbon dioxide insertion or oxidation of a hydroxymethyl precursor.

-

Resolution: Chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate the (S)-enantiomer .

Industrial Optimization

Large-scale production employs continuous-flow reactors to improve yield and reduce waste. Key industrial challenges include minimizing racemization during carboxylation and ensuring high enantiomeric excess (>99%) for pharmaceutical applications .

Applications in Pharmaceutical Development

Drug Intermediate

The compound’s piperazine core is a privileged structure in medicinal chemistry, contributing to binding affinity for receptors and enzymes. Notable applications include:

| Therapeutic Area | Role | Example Drug Candidates |

|---|---|---|

| Antidepressants | Serotonin receptor modulation | SSRIs/SNRIs with improved selectivity |

| Antivirals | Protease inhibitor backbones | HIV-1 protease inhibitors |

| Oncology | Kinase inhibitor scaffolds | Tyrosine kinase inhibitors |

Case Study: Migraine Therapeutics

Derivatives of (S)-1-methylpiperazine-2-carboxylic acid have been investigated for targeting 5-HT₁F receptors, which are implicated in migraine pathophysiology. Preclinical studies show that these derivatives inhibit neurogenic inflammation without vasoconstrictive effects, offering advantages over traditional triptans .

Biological Activity and Mechanism

Enzyme Inhibition

The carboxylic acid group enables hydrogen bonding with catalytic residues in enzymes. For example, the compound inhibits angiotensin-converting enzyme (ACE) with an IC₅₀ of 12.3 μM, suggesting potential for cardiovascular drug development .

Antibacterial Properties

Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) by disrupting cell wall synthesis pathways .

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 (Skin irritation) | Wear protective gloves/clothing |

| H319 (Eye irritation) | Use eye protection |

| H335 (Respiratory irritation) | Use in well-ventilated areas |

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Biological Implications |

|---|---|---|

| Piperazine-2-carboxylic acid | Lacks methyl group; reduced lipophilicity | Lower blood-brain barrier penetration |

| 1-Methylpiperidine-2-carboxylic acid | Saturated ring (one nitrogen); altered receptor selectivity | Limited serotonin receptor activity |

The methyl group in (S)-1-methylpiperazine-2-carboxylic acid enhances metabolic stability compared to non-methylated analogs, as demonstrated in pharmacokinetic studies .

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric yield.

-

Polymer-Based Drug Delivery: Exploring conjugation with biodegradable polymers for sustained-release formulations.

-

Neuroprotective Agents: Investigating modulatory effects on NMDA receptors for neurodegenerative disease applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume